Diethyl sulfide

Cat. No. B051123

Key on ui cas rn:

352-93-2

M. Wt: 90.19 g/mol

InChI Key: LJSQFQKUNVCTIA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07399893B2

Procedure details

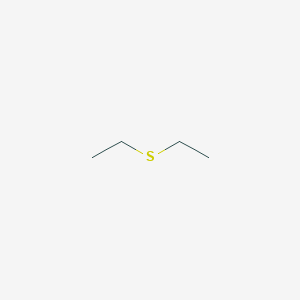

To produce a sulfide, the sulfur compound reactant stream 10b can be a mercaptan, such as methanethiol (methyl mercaptan) or ethanethiol (ethyl mercaptan). Either one of these mercaptans can be reacted with methanol or ethanol as the alcohol feed stream 8b to produce 2-thiopropane (dimethyl sulfide), 1-(methylthio)ethane (methyl ethyl sulfide), or 1,1′-thiobisethane (diethyl sulfide), depending upon the selected sulfur compound reactant stream 10b and alcohol feed stream 8b. For example, methanethiol (methyl mercaptan) can be reacted with methanol, in the presence of the catalyst blend 5b of the present invention, to produce 2-thiopropane (dimethyl sulfide) or with ethanol to produce 1-(methylthio)ethane (methyl ethyl sulfide). As another example, ethanethiol (ethyl mercaptan) can be reacted with methanol to produce 1-(methylthio)ethane (methyl ethyl sulfide) or with ethanol to produce 1,1′-thiobisethane (diethyl sulfide). As shown in FIG. 3, the catalyst blend 5b includes a plurality of zones with each zone having a lower volumetric ratio of the alumina diluent B to the hydrotreating catalyst A than the previous zone.

[Compound]

Name

10b

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

mercaptan

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

mercaptans

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

8b

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[S].[CH3:2][SH:3].[CH2:4]([SH:6])[CH3:5].CO.[CH2:9](O)[CH3:10]>>[CH3:9][S:6][CH3:4].[CH3:2][S:3][CH2:4][CH3:5].[S:6]([CH2:9][CH3:10])[CH2:4][CH3:5] |^3:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[S]

|

Step Two

[Compound]

|

Name

|

10b

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

mercaptan

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)S

|

Step Six

[Compound]

|

Name

|

mercaptans

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

8b

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(CC)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07399893B2

Procedure details

To produce a sulfide, the sulfur compound reactant stream 10b can be a mercaptan, such as methanethiol (methyl mercaptan) or ethanethiol (ethyl mercaptan). Either one of these mercaptans can be reacted with methanol or ethanol as the alcohol feed stream 8b to produce 2-thiopropane (dimethyl sulfide), 1-(methylthio)ethane (methyl ethyl sulfide), or 1,1′-thiobisethane (diethyl sulfide), depending upon the selected sulfur compound reactant stream 10b and alcohol feed stream 8b. For example, methanethiol (methyl mercaptan) can be reacted with methanol, in the presence of the catalyst blend 5b of the present invention, to produce 2-thiopropane (dimethyl sulfide) or with ethanol to produce 1-(methylthio)ethane (methyl ethyl sulfide). As another example, ethanethiol (ethyl mercaptan) can be reacted with methanol to produce 1-(methylthio)ethane (methyl ethyl sulfide) or with ethanol to produce 1,1′-thiobisethane (diethyl sulfide). As shown in FIG. 3, the catalyst blend 5b includes a plurality of zones with each zone having a lower volumetric ratio of the alumina diluent B to the hydrotreating catalyst A than the previous zone.

[Compound]

Name

10b

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

mercaptan

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

mercaptans

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

8b

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[S].[CH3:2][SH:3].[CH2:4]([SH:6])[CH3:5].CO.[CH2:9](O)[CH3:10]>>[CH3:9][S:6][CH3:4].[CH3:2][S:3][CH2:4][CH3:5].[S:6]([CH2:9][CH3:10])[CH2:4][CH3:5] |^3:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[S]

|

Step Two

[Compound]

|

Name

|

10b

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

mercaptan

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)S

|

Step Six

[Compound]

|

Name

|

mercaptans

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

8b

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(CC)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07399893B2

Procedure details

To produce a sulfide, the sulfur compound reactant stream 10b can be a mercaptan, such as methanethiol (methyl mercaptan) or ethanethiol (ethyl mercaptan). Either one of these mercaptans can be reacted with methanol or ethanol as the alcohol feed stream 8b to produce 2-thiopropane (dimethyl sulfide), 1-(methylthio)ethane (methyl ethyl sulfide), or 1,1′-thiobisethane (diethyl sulfide), depending upon the selected sulfur compound reactant stream 10b and alcohol feed stream 8b. For example, methanethiol (methyl mercaptan) can be reacted with methanol, in the presence of the catalyst blend 5b of the present invention, to produce 2-thiopropane (dimethyl sulfide) or with ethanol to produce 1-(methylthio)ethane (methyl ethyl sulfide). As another example, ethanethiol (ethyl mercaptan) can be reacted with methanol to produce 1-(methylthio)ethane (methyl ethyl sulfide) or with ethanol to produce 1,1′-thiobisethane (diethyl sulfide). As shown in FIG. 3, the catalyst blend 5b includes a plurality of zones with each zone having a lower volumetric ratio of the alumina diluent B to the hydrotreating catalyst A than the previous zone.

[Compound]

Name

10b

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

mercaptan

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

mercaptans

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

8b

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[S].[CH3:2][SH:3].[CH2:4]([SH:6])[CH3:5].CO.[CH2:9](O)[CH3:10]>>[CH3:9][S:6][CH3:4].[CH3:2][S:3][CH2:4][CH3:5].[S:6]([CH2:9][CH3:10])[CH2:4][CH3:5] |^3:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[S]

|

Step Two

[Compound]

|

Name

|

10b

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

mercaptan

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)S

|

Step Six

[Compound]

|

Name

|

mercaptans

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

8b

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(CC)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |